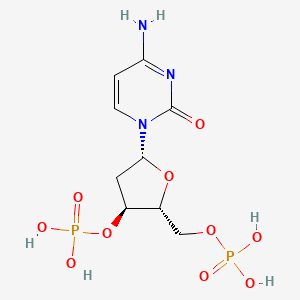2'-Deoxycytidine 3',5'-diphosphate
CAS No.: 4682-43-3
Cat. No.: VC17035426
Molecular Formula: C9H15N3O10P2
Molecular Weight: 387.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4682-43-3 |
|---|---|
| Molecular Formula | C9H15N3O10P2 |
| Molecular Weight | 387.18 g/mol |
| IUPAC Name | [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |
| Standard InChI Key | PIILJQRMNSOCFD-SHYZEUOFSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
dCDP consists of a 2'-deoxycytidine moiety linked to two phosphate groups at the 3' and 5' positions of the ribose sugar. The absence of a hydroxyl group at the 2' position distinguishes it from cytidine diphosphate (CDP), conferring structural compatibility with DNA polymers . The IUPAC name, [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate, reflects its stereochemical configuration, which is critical for substrate specificity in enzymatic reactions .
Table 1: Key Structural and Physicochemical Properties
The compound’s polar surface area (210 Ų) and logP (-2.59) indicate high hydrophilicity, consistent with its role in aqueous biochemical environments .
Synthesis and Biosynthetic Pathways
Enzymatic Production
dCDP is biosynthesized via the reduction of cytidine diphosphate (CDP) by ribonucleotide reductase (RNR), an enzyme critical for maintaining deoxyribonucleotide pools . This reaction involves the replacement of the 2'-hydroxyl group of CDP with a hydrogen atom, facilitated by thioredoxin or glutaredoxin redox systems :
Chemical Synthesis
Laboratory synthesis of dCDP typically involves phosphorylation of 2'-deoxycytidine using protected phosphate groups. A common strategy employs phosphoramidite chemistry to sequentially add phosphate moieties at the 3' and 5' positions . Purification via ion-exchange chromatography ensures high purity, essential for biochemical assays .
Biological Roles and Metabolic Integration
DNA Biosynthesis
dCDP is a direct precursor to dCTP (2'-deoxycytidine triphosphate), catalyzed by nucleoside diphosphate kinases (NDPKs) . dCTP incorporation into DNA is governed by DNA polymerases, which utilize the 5'-phosphate group for phosphodiester bond formation .
Regulatory Mechanisms
Cellular dCDP levels are tightly regulated to prevent mutagenesis. Excess dCDP is converted to dCMP (deoxycytidine monophosphate) by cytosolic phosphatases or degraded via salvage pathways . Dysregulation of dCDP metabolism is linked to genomic instability and diseases such as cancer .
Table 2: Enzymatic Reactions Involving dCDP
| Enzyme | Reaction | Biological Role |
|---|---|---|
| Ribonucleotide Reductase | CDP → dCDP | De novo DNA synthesis |
| Nucleoside Diphosphate Kinase | dCDP + ATP → dCTP + ADP | Nucleotide triphosphate production |
| dCTP Pyrophosphatase | dCDP → dCMP + P | Nucleotide pool regulation |
Research Applications and Industrial Relevance
Biochemical Assays
dCDP is utilized in kinetic studies of RNR and DNA polymerases to elucidate nucleotide selectivity and catalytic mechanisms . Its fluorescent analogs enable real-time monitoring of enzymatic activity in vitro .
Therapeutic Development
As a component of antisense oligonucleotides, dCDP derivatives are explored for gene silencing therapies. Modifications at the phosphate groups enhance stability against nucleases, improving pharmacokinetic profiles .
Challenges and Future Directions
Analytical Limitations
Quantifying dCDP in biological matrices remains challenging due to low abundance and rapid metabolism. Advances in LC-MS/MS and capillary electrophoresis are improving detection limits .
Synthetic Biology
Engineered enzymes with enhanced affinity for dCDP could optimize nucleotide synthesis for industrial-scale DNA production, benefiting biotechnology and synthetic biology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume